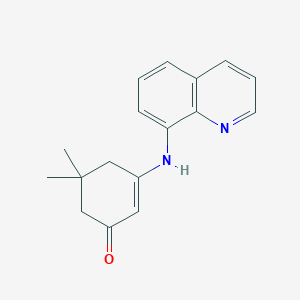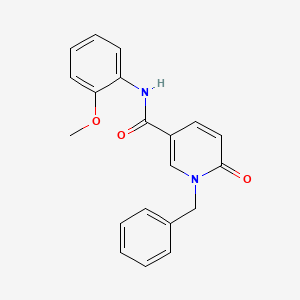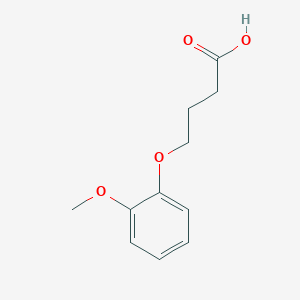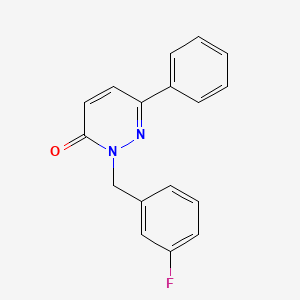![molecular formula C15H21N7O3 B2670368 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide CAS No. 938869-27-3](/img/structure/B2670368.png)
2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound, along with an acetamide group. The tert-butyl group is a common substituent in organic chemistry .
Scientific Research Applications
Novel Heterocyclic Compounds Synthesis
Research has demonstrated the synthesis of novel heterocyclic compounds through various reactions involving structurally related compounds to 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide. For instance, the Diels-Alder reactions with heterodienophiles have been utilized to produce triazines and oxadiazines, showcasing the chemical versatility and reactivity of related precursors (Ried, Reiher, & Jan, 1987). Similarly, N-(4-Arylpiperazinoalkyl)acetamide derivatives of purine diones were synthesized, displaying affinity for serotonin and dopamine receptors, indicating potential therapeutic applications (Żmudzki et al., 2015).
Mosquito-larvicidal and Antibacterial Properties
Another area of research has focused on the development of compounds with mosquito-larvicidal and antibacterial properties. Novel thiadiazolotriazin-4-ones, sharing structural motifs with this compound, were synthesized and found to exhibit moderate activities against malaria vectors and bacterial pathogens, suggesting their potential as drug candidates (Castelino et al., 2014).
Reactivity and Derivative Synthesis
The reactivity of related compounds has been extensively studied, leading to the synthesis of various derivatives with potential biological activities. For example, the synthesis of triazinone derivatives explored their larvicidal and antimicrobial activities, revealing the structural features responsible for these activities (Kumara et al., 2015). This research underscores the importance of structural modifications in enhancing biological properties.
Antimicrobial Activity of Heterocycles
Further investigations into heterocyclic compounds incorporating the antipyrine moiety have demonstrated significant antimicrobial properties. These studies have provided valuable insights into the design of new molecules with enhanced antimicrobial efficacy, showcasing the potential for developing novel antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
properties
IUPAC Name |
2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O3/c1-15(2,3)8-6-21-10-11(19(4)14(25)20(5)12(10)24)17-13(21)22(18-8)7-9(16)23/h6-7H2,1-5H3,(H2,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMJHGSHUIEPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2670288.png)


![3-Cyclopropyl-1-{1-[(5-ethylthiophen-2-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2670297.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2670301.png)
![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2670302.png)

![N-[(4-chlorophenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2670304.png)
![N1-cyclopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2670305.png)
![1-[2-(1,2,4-Oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2670306.png)
![4-Chloro-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2670307.png)
